molecular formula C7H6BNO6 B021328 3-Carboxy-5-nitrophenylboronic acid CAS No. 101084-81-5

3-Carboxy-5-nitrophenylboronic acid

Cat. No. B021328
M. Wt: 210.94 g/mol
InChI Key: WNIFCLWDGNHGMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Carboxy-5-nitrophenylboronic acid and its derivatives often involves catalytic processes or reactions that introduce boronic acid functional groups into aromatic compounds. For instance, studies have shown the effectiveness of certain organocatalysts, like 3,5-bis(pentafluorosulfanyl)phenylboronic acid, in carbocyclization reactions, offering insights into alternative catalysts that could be slightly more efficient in non-polar solvents compared to 3-nitro phenylboronic acid derivatives (Yang et al., 2012).

Molecular Structure Analysis

Research on the molecular structure of 3-Carboxy-5-nitrophenylboronic acid-related compounds reveals their potential in forming complex structures with interesting properties. For example, organotin(IV) carboxylates of related compounds have been synthesized and characterized, showing how these structures can interconnect to form dimensional frameworks, which may have implications for the molecular structure and reactivity of 3-Carboxy-5-nitrophenylboronic acid (Liu et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 3-Carboxy-5-nitrophenylboronic acid derivatives can be influenced by the presence of nitro groups. Studies on similar compounds show that nitration reactions and subsequent functional group transformations play a crucial role in determining the chemical properties of these molecules. For instance, the nitration of benzo[b]thiophen-2-carboxylic acid, under various conditions, resulted in a mixture of substitution products, highlighting the reactivity patterns that could be relevant for 3-Carboxy-5-nitrophenylboronic acid derivatives (Cooper & Scrowston, 1971).

Physical Properties Analysis

The physical properties of 3-Carboxy-5-nitrophenylboronic acid and its analogs, such as crystal structures and photoluminescent functions, have been studied to understand their potential applications. For instance, inorganic–organic framework complexes based on carboxybenzyl-substituted isophthalic acids demonstrated unique photoelectric properties and potential sensing capabilities for nitrobenzene, suggesting that similar structural features in 3-Carboxy-5-nitrophenylboronic acid could offer interesting physical properties (Hou et al., 2016).

Chemical Properties Analysis

The chemical properties of 3-Carboxy-5-nitrophenylboronic acid derivatives, such as their reactivity in Suzuki coupling reactions and their ability to form cocrystals with other organic molecules, are of significant interest. Research on the synthesis and properties of nitro-functionalized metal-organic frameworks (MOFs) and their reactivity with carboxylic acids and amines highlights the versatility of nitro-substituted phenylboronic acids in constructing complex molecular architectures (Gotthardt et al., 2015).

Safety And Hazards

3-Carboxy-5-nitrophenylboronic acid can cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, and not to breathe dust . In case of ingestion, immediate medical assistance should be sought .

Future Directions

3-Carboxy-5-nitrophenylboronic acid shows promise in the field of drug delivery. Its ability to form shell-crosslinked micelles based on amphiphilic dextran-block-polylactide (Dex-b-PLA) has been used for efficient intracellular drug deliveries . This suggests that it could be a favorable platform as a drug delivery system for cancer therapy .

properties

IUPAC Name

3-borono-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIFCLWDGNHGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378365
Record name 3-Carboxy-5-nitrophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carboxy-5-nitrophenylboronic acid

CAS RN

101084-81-5
Record name 3-Carboxy-5-nitrophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Carboxy-5-nitrophenyl)boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred slurry of m-carboxyphenylboronic acid (5 g, 0.03 mol) in concentrated sulfuric acid (15 ml) was added fuming nitric acid (15 ml, d=1.54). The reaction mixture was stirred at room temperature for 45 minutes and poured on ice (150 g). The nitro acid formed was filtered, washed with water and dried. M.P. 235°-37° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
R Watahiki, K Sato, K Suwa, S Niina… - Journal of Materials …, 2014 - pubs.rsc.org
… We used dendrimer derivatives modified with 3-carboxyphenylboronic acid (3CPBA-D) and 3-carboxy-5-nitrophenylboronic acid (3C5NPBA-D) to evaluate the effect of electron-…
Number of citations: 50 pubs.rsc.org
T Seki, K Abe, Y Egawa, R Miki, K Juni… - Molecular …, 2016 - ACS Publications
… Consequently, we have adopted 3-carboxy-5-nitrophenylboronic acid (NPBA) as an improved PBA derivative with increased steric hindrance (Figure 1a). In addition, NPBA has a better …
Number of citations: 23 pubs.acs.org
JF Barquero - 2013 - search.proquest.com
… The same happens with 5-trifluoromethyl-1,3-phenyldiboronic acid, 3-carboxy-5nitrophenylboronic acid. The same happens also with DDT which has two phenyl groups …
Number of citations: 1 search.proquest.com
P Pietsch, R Richter - European Food Research and Technology, 2016 - Springer
… -5-methoxycarbonylphenylboronic acid, 3-carboxy-5-nitrophenylboronic acid and 3-methoxy-… The 3-carboxy-5-nitrophenylboronic acid is a possible ligand for applications in acid media. …
Number of citations: 6 link.springer.com
B Mu, TP McNicholas, J Zhang, AJ Hilmer… - Journal of the …, 2012 - ACS Publications
… )succinamic acid (4SCPBA), 5-bromo-3-carboxyphenylboronic acid (5B3CPBA), 3-carboxy-5-fluorophenylboronic acid (5F3CPBA), and 3-carboxy-5-nitrophenylboronic acid (5N3CPBA)…
Number of citations: 50 pubs.acs.org
Y Qiao, R Zhao, M Zhang, H Zhang, Y Wang, P Hu - RSC advances, 2019 - pubs.rsc.org
… The fluorescence responses of 3-carboxy-5-nitrophenylboronic acid-modified purified CNTs could be used to effectively measure glucose in the concentration range from 0.01 mM to …
Number of citations: 5 pubs.rsc.org
X Chen, X Yao, C Wang, L Chen, X Chen - Microporous and Mesoporous …, 2015 - Elsevier
… One hand, 3-carboxy-5-nitrophenylboronic acid, which served as a linker to connect … depended phenyboronates formed between 3-carboxy-5-nitrophenylboronic acid and β-cyclodextrin…
Number of citations: 40 www.sciencedirect.com
H Han, ME Davis - Bioconjugate chemistry, 2013 - ACS Publications
… Synthesis of nitroPBA-PEG-CO 2 H was performed in the same way as for PBA-PEG-CO 2 H except the starting material was 3-carboxy 5-nitrophenylboronic acid. The reaction yielded …
Number of citations: 27 pubs.acs.org
Z Zhao, X Yao, Z Zhang, L Chen, C He… - Macromolecular …, 2014 - Wiley Online Library
… In this article, 3-carboxy-5-nitrophenylboronic acid (CNPBA) shell-crosslinked micelles based on amphiphilic Dex-b-PLA were designed and used for efficient intracellular drug …
Number of citations: 45 onlinelibrary.wiley.com
KR McKenna, L Li, AG Baker, J Ujma, R Krishnamurthy… - Analyst, 2019 - pubs.rsc.org
… Here, we showcase a chemical derivatization approach, where 3-carboxy-5-nitrophenylboronic acid (3C5NBA) is used to label vicinal hydroxyl groups, amplifying the structural …
Number of citations: 26 pubs.rsc.org

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